molecular formula C4H3F5O2S B14446580 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid

2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid

Cat. No.: B14446580
M. Wt: 210.12 g/mol
InChI Key: RATPDNAIUSVJCZ-UHFFFAOYSA-N
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Description

2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid is an organofluorine compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid typically involves the reaction of pentafluoroethylthiol with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where pentafluoroethylthiol reacts with a halogenated acetic acid derivative under basic conditions. The reaction can be represented as follows:

CF3CF2CH2SH+XCH2COOHCF3CF2CH2SCH2COOH+HX\text{CF}_3\text{CF}_2\text{CH}_2\text{SH} + \text{XCH}_2\text{COOH} \rightarrow \text{CF}_3\text{CF}_2\text{CH}_2\text{SCH}_2\text{COOH} + \text{HX} CF3​CF2​CH2​SH+XCH2​COOH→CF3​CF2​CH2​SCH2​COOH+HX

where X is a halogen such as chlorine or bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorinated carbon atoms.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance metabolic stability and bioavailability.

    Medicine: Explored for its potential use in drug design and development, particularly in the creation of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethylsulfanyl)acetic acid
  • 2-(Difluoromethylsulfanyl)acetic acid
  • 2-(Fluoromethylsulfanyl)acetic acid

Uniqueness

2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid is unique due to the presence of five fluorine atoms, which significantly influence its chemical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher electronegativity, increased metabolic stability, and enhanced reactivity in certain chemical reactions.

Properties

Molecular Formula

C4H3F5O2S

Molecular Weight

210.12 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetic acid

InChI

InChI=1S/C4H3F5O2S/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11)

InChI Key

RATPDNAIUSVJCZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SC(C(F)(F)F)(F)F

Origin of Product

United States

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